"4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine" synthesis pathway
"4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of targeted therapies, the pyrrolo[2,3-d]pyrimidine core structure is of paramount importance.[1][2] This heterocyclic system is the central scaffold for numerous kinase inhibitors, including approved drugs such as Tofacitinib and Ruxolitinib, which are used to treat conditions like rheumatoid arthritis and myelofibrosis.[3][4] The functionalized derivative, 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine, represents a key intermediate in the synthesis of these complex pharmaceutical molecules.[1][5]
The strategic placement of three distinct functional groups—a reactive chloro group at the 4-position, an iodo group at the 6-position, and a phenylsulfonyl protecting group on the pyrrole nitrogen—provides medicinal chemists with a versatile platform for sequential and regioselective modifications. The presence of both chlorine and iodine allows for differential reactivity in cross-coupling reactions, such as Suzuki couplings, enabling the precise construction of complex target molecules.[1][6]
This technical guide provides a comprehensive overview of a robust and validated synthetic pathway to 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present a logical workflow grounded in established chemical principles.
Overall Synthetic Strategy
The synthesis is logically structured as a three-step sequence starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-one. The pathway is designed to first install the key reactive group at the 4-position, then protect the pyrrole nitrogen to prevent side reactions and influence regioselectivity, and finally, introduce the iodo group at the C6 position of the electron-rich pyrrole ring.
Caption: High-level overview of the three-step synthetic pathway.
Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 1)
The initial step involves the conversion of the 4-oxo group of 7H-pyrrolo[2,3-d]pyrimidin-4-one into a 4-chloro group. This transformation is crucial as the chlorine atom serves as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[7]
Causality and Experimental Rationale:
Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of chlorination.[8][9] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A common challenge in this reaction is the hydrolysis of the product back to the starting material during the aqueous workup, as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is sensitive to moisture, acids, and bases.[8]
To mitigate this, several precautions are essential:
-
Use of a Base: A tertiary amine base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the HCl generated during the reaction, preventing potential side reactions and degradation.[8]
-
Removal of Excess POCl₃: Before quenching, excess POCl₃ should be removed by distillation under reduced pressure. This minimizes the exothermicity of the quench and reduces the formation of acidic byproducts that can promote hydrolysis.[8]
-
Controlled Quenching: The reaction mixture should be quenched by slowly adding it to crushed ice (a "reverse quench") to control the exothermic reaction.[8]
-
pH Control: Neutralization should be performed with a weak base, such as sodium bicarbonate, to a pH of 7-8, avoiding strong bases like NaOH which can accelerate product hydrolysis.[8]
Detailed Experimental Protocol:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).
-
Add toluene as a solvent, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).[8]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.[8]
-
After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and remove excess POCl₃ via distillation under reduced pressure.[8]
-
Carefully and slowly pour the concentrated reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous slurry to pH 7-8 using a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from toluene to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.[9]
Step 2: N-Phenylsulfonylation of Intermediate 1
With the 4-chloro group installed, the next step is to protect the nitrogen of the pyrrole ring. A phenylsulfonyl group is an excellent choice as it is robust enough to withstand subsequent reaction conditions and can be removed later if necessary.[10] More importantly, it serves as an electron-withdrawing group, which deactivates the pyrrole ring slightly, allowing for more controlled and regioselective electrophilic substitution in the next step.
Causality and Experimental Rationale:
The reaction is a standard N-sulfonylation. Benzenesulfonyl chloride is used as the sulfonylating agent. A base is required to deprotonate the pyrrole nitrogen, forming a more nucleophilic anion that attacks the electrophilic sulfur atom of the sulfonyl chloride. Potassium carbonate is a suitable base for this transformation. A phase-transfer catalyst, such as tetrabutylammonium chloride, can be employed to facilitate the reaction in a biphasic system (e.g., dichloromethane and water), enhancing the reaction rate.[4]
Detailed Experimental Protocol:
-
In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in dichloromethane.[4]
-
Add benzenesulfonyl chloride (~1.2 equivalents), potassium carbonate (~2 equivalents), tetrabutylammonium chloride (catalytic amount), and water.[4]
-
Stir the biphasic mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Separate the organic and aqueous phases.
-
Wash the organic phase with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, 4-Chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine, can be purified by column chromatography or recrystallization.
Step 3: Regioselective Iodination to Yield the Final Product
The final step is the introduction of an iodine atom at the C6 position of the pyrrolo[2,3-d]pyrimidine core. This is an electrophilic aromatic substitution reaction. The iodine atom provides another reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions.
Causality and Experimental Rationale:
The pyrrole ring is inherently electron-rich and susceptible to electrophilic substitution. The phenylsulfonyl protecting group at N7 directs the substitution primarily to the C6 position. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, making it ideal for this transformation.[11] Anhydrous dimethylformamide (DMF) is a common solvent for this reaction.[11]
Caption: Mechanism of electrophilic iodination using NIS.
Detailed Experimental Protocol:
This protocol is adapted from a similar iodination on the unprotected core.[11]
-
Dissolve 4-Chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous DMF in a dry reaction flask under a nitrogen atmosphere.
-
Add N-iodosuccinimide (NIS, ~1.1 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (to remove excess iodine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The resulting residue can be purified by silica gel column chromatography to afford the final product, 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine.
Product Characterization and Data
The final product and key intermediates should be characterized using standard analytical techniques (NMR, MS, IR) to confirm their identity and purity.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | C₆H₄ClN₃ | 153.57 |
| 4-Chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine | 917830-77-8 | C₁₂H₈ClN₃O₂S | 293.73 |
| 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine | 876343-09-8 | C₁₂H₇ClIN₃O₂S | 419.63[12] |
A typical yield for the iodination of the protected intermediate is high, often exceeding 90%, while the deprotection step to yield 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine proceeds in approximately 77% yield.[10]
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N-Iodosuccinimide (NIS): Is a skin and eye irritant. Avoid inhalation of dust.
-
Chlorinated Solvents (e.g., Dichloromethane): Are suspected carcinogens. Handle in a well-ventilated area or fume hood.
-
Final Product: The product is classified as harmful if swallowed and causes skin and serious eye irritation.[13] Standard laboratory safety precautions should be followed.
Conclusion
The described three-step synthesis provides a reliable and scalable pathway to 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine, a high-value intermediate for drug discovery. By understanding the rationale behind each step—from the controlled chlorination of the pyrimidinone core to the regioselective iodination of the protected pyrrole—researchers can efficiently produce this versatile scaffold. This intermediate's unique trifunctional nature empowers chemists to develop novel kinase inhibitors and other complex molecular architectures, accelerating the pipeline of next-generation therapeutics.[5]
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